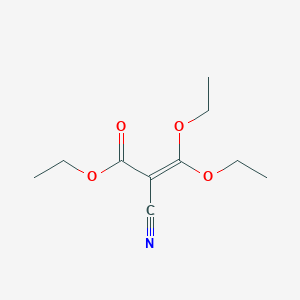

Ethyl 2-cyano-3,3-diethoxyacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-cyano-3-ethoxyacrylate is a compound with the linear formula C2H5OCH=C(CN)COOC2H5 . It has a molecular weight of 169.18 .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-cyano-3,3-diethoxyacrylate are not available, a related compound, ethyl 2-cyano-3,3-diphenylacrylate, is synthesized by reacting ammonium acetate .

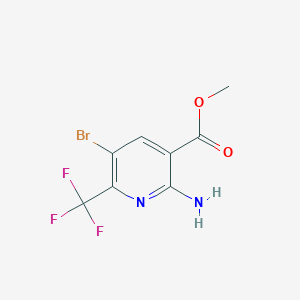

Molecular Structure Analysis

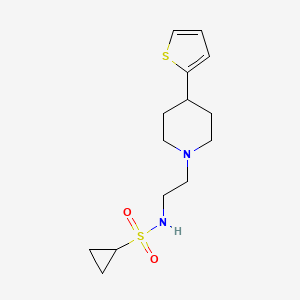

The molecular structure of Ethyl 2-cyano-3-ethoxyacrylate consists of an ethoxy group attached to a cyanoacrylate backbone .

Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-ethoxyacrylate has a boiling point of 190-191 °C/30 mmHg and a melting point of 49-51 °C .

Wissenschaftliche Forschungsanwendungen

Photopolymerization and Adhesives

Ethyl 2-cyano-3,3-diethoxyacrylate has been studied for its potential in photoinitiated polymerization. For instance, photoinitiated zwitterionic polymerization of alkyl cyanoacrylates by pyridinium salts initiates anionic polymerization, demonstrating the material's utility in creating polymers with unique properties (Arsu, Önen, & Yagcı, 1996). Additionally, the role of local chemical hardness and van der Waals interactions in the anionic polymerization of alkyl cyanoacrylates underlines its adhesive properties and applications in technological fields (Ablat et al., 2016).

Surgical Applications

Ethyl 2-cyano-3,3-diethoxyacrylate has been explored for its potential in surgical applications, particularly as a tissue adhesive. A study on its histopathological effects following surgical application revealed no significant histopathological difference between tissues treated with ethyl 2-cyanoacrylate and conventional sutures, suggesting its viability as an alternative or adjunct in surgery (Kaplan et al., 2004).

Biomedical Engineering

In the realm of biomedical engineering, ethyl 2-cyano-3,3-diethoxyacrylate's role in the development of surgical adhesives has been a topic of interest. Its bond strength in vivo and tissue reaction were investigated, demonstrating that cyanoacrylates could maintain skin closure without suturing during the first week post-application, with an increase in bond strength observed during the second week (Tseng et al., 1990).

Chemical Synthesis

The compound also plays a role in chemical synthesis, serving as a versatile intermediate in the synthesis of various organic compounds. For example, it has been used in the preparation of 6-ethoxy-2H-pyrones through reaction with alkynylalkoxycarbene metal complexes, showcasing its utility in organic synthesis (Camps et al., 1989).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-cyano-3,3-diethoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWQKYQTKOCJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2587814.png)

![ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2587815.png)

![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)